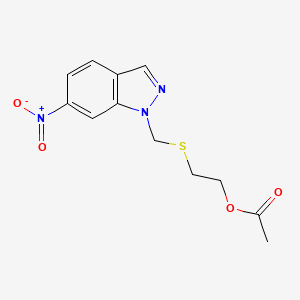
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 6-position and a thioether linkage makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate typically involves multiple steps:
Formation of 6-Nitro-1H-indazole: This can be achieved through nitration of indazole using a nitrating agent such as nitric acid.
Alkylation: The nitro-indazole is then alkylated with a suitable alkyl halide to introduce the methyl group.
Thioether Formation: The alkylated product is reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetylation: Finally, the thioether is acetylated using acetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The acetate group can be hydrolyzed to a hydroxyl group under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydroxide, water.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: Hydroxyl derivative.
Applications De Recherche Scientifique
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the thioether linkage could facilitate binding to certain proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitro-1H-indazole: Lacks the thioether and acetate groups.
1-Methyl-6-nitro-1H-indazole: Contains a methyl group instead of the thioether linkage.
2-(Methylthio)ethyl acetate: Lacks the indazole ring and nitro group.
Uniqueness
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate is unique due to the combination of the indazole ring, nitro group, thioether linkage, and acetate group. This combination of functional groups provides a unique set of chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C12H13N3O4S |
|---|---|
Poids moléculaire |
295.32 g/mol |
Nom IUPAC |
2-[(6-nitroindazol-1-yl)methylsulfanyl]ethyl acetate |
InChI |
InChI=1S/C12H13N3O4S/c1-9(16)19-4-5-20-8-14-12-6-11(15(17)18)3-2-10(12)7-13-14/h2-3,6-7H,4-5,8H2,1H3 |
Clé InChI |
MMXBGZQLDOZSQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCSCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



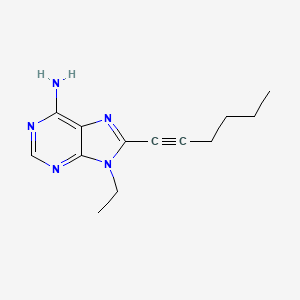
![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)



![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)
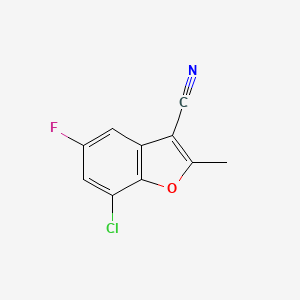
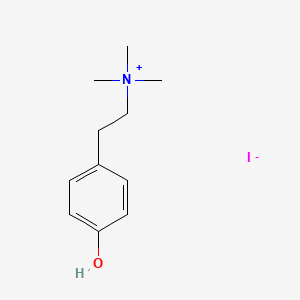
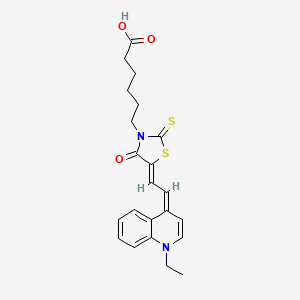
![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)


